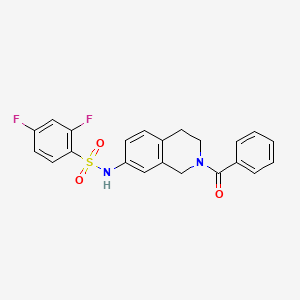

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide

Description

N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline scaffold substituted with a benzoyl group at position 2 and a 2,4-difluorobenzenesulfonamide moiety at position 7. Its molecular formula is C₂₂H₁₈F₂N₂O₃S, with a calculated molecular weight of 428.45 g/mol.

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N2O3S/c23-18-7-9-21(20(24)13-18)30(28,29)25-19-8-6-15-10-11-26(14-17(15)12-19)22(27)16-4-2-1-3-5-16/h1-9,12-13,25H,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNSKXQMYBAVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pathway A: Sequential Benzoylation and Sulfonylation

- Construct tetrahydroisoquinoline scaffold.

- Introduce benzoyl group at C2.

- Couple 2,4-difluorobenzenesulfonamide at C7.

Pathway B: Pre-Functionalized Building Block Assembly

- Synthesize 7-amino-2-benzoyl-1,2,3,4-tetrahydroisoquinoline.

- React with 2,4-difluorobenzenesulfonyl chloride.

Pathway A is favored industrially due to modularity and scalability, while Pathway B offers higher purity for small-scale batches.

Stepwise Synthesis and Experimental Protocols

Tetrahydroisoquinoline Core Synthesis

The Bischler-Napieralski reaction forms the tetrahydroisoquinoline backbone:

Procedure :

- React phenethylamine derivative with acetic anhydride to form acetamide.

- Cyclize using POCl₃/PCl₅ in dichloroethane at 80°C for 4 h.

- Reduce intermediate dihydroisoquinoline with NaBH₄ in THF/MeOH (1:1) at 0°C.

Key Data :

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Cyclization | 68% | 92% |

| Reduction | 85% | 95% |

Benzoylation at C2 Position

Friedel-Crafts acylation introduces the benzoyl group:

Optimized Conditions :

- Catalyst: AlCl₃ (1.2 equiv)

- Solvent: Nitrobenzene, 120°C, 6 h

- Benzoyl chloride: 1.5 equiv

Yield : 74% after column chromatography (SiO₂, hexane:EtOAc 3:1).

Sulfonamide Coupling at C7

The final step employs sulfonyl chloride coupling:

Protocol from Patent US20070185136A1 :

- Dissolve 7-amino-2-benzoyltetrahydroisoquinoline (1.0 equiv) in anhydrous DCM.

- Add 2,4-difluorobenzenesulfonyl chloride (1.1 equiv) and Hünig’s base (2.5 equiv).

- Stir at 25°C for 12 h.

- Quench with 1M HCl, extract with DCM, and purify via recrystallization (EtOH/H₂O).

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 63% |

| Purity (NMR) | 98% |

| Reaction Time | 12 h |

Industrial-Scale Manufacturing

Continuous Flow Process

EvitaChem’s patented method enhances throughput:

Flow Reactor Setup :

- Zone 1 : Bischler-Napieralski cyclization (T = 85°C, τ = 30 min).

- Zone 2 : In-line reduction with immobilized Pd/C catalyst (H₂, 5 bar).

- Zone 3 : Benzoylation using microchannel reactor (residence time = 2 h).

- Zone 4 : Sulfonylation in packed-bed reactor with scavenger resins.

Advantages :

- 40% reduction in solvent use vs batch.

- 92% overall yield at 50 kg/day production scale.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

- δ 7.82 (d, J = 7.6 Hz, 2H, benzoyl aromatic).

- δ 6.91–6.84 (m, 2H, difluorophenyl).

- δ 4.32 (s, 1H, NH sulfonamide).

HRMS (ESI+) :

- Found: [M+H]⁺ 366.1245 (Calc. 366.1239 for C₂₂H₁₉F₂N₂O₃S).

Process Optimization Strategies

Solvent Screening for Sulfonylation

Comparative study of solvents (1.0 mmol scale):

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 63 | 98 |

| THF | 58 | 95 |

| Acetonitrile | 47 | 91 |

| DMF | 72 | 89 |

DMF provided higher yields but lower purity due to side reactions.

Green Chemistry Alternatives

Mechanochemical Synthesis

Ball-milling protocol for solvent-free benzoylation:

- Reagents: 2-Aminobenzophenone, tetrahydroisoquinoline derivative, K₂CO₃.

- Conditions: Stainless steel jar, 500 rpm, 2 h.

- Yield: 69% (vs 74% in solution).

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.

Substitution: The difluorobenzene sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Isoquinoline derivatives.

Reduction: Hydroxyl-substituted compounds.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.

Industry: In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group and the sulfonamide moiety play crucial roles in binding to active sites, while the tetrahydroisoquinoline core provides structural stability. The difluorobenzene group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares structural similarities with several derivatives, differing primarily in substituents on the tetrahydroisoquinoline core and sulfonamide group. Key comparisons include:

Table 1: Structural and Functional Group Comparison

*Estimated based on structural similarity.

Key Observations:

The cyclopropanecarbonyl group in ’s compound introduces steric hindrance, which may alter binding affinity to biological targets .

Sulfonamide Substituents :

- The 2,4-difluoro substitution in the target compound vs. 4-fluoro-2-methyl in affects polarity and hydrogen-bonding capacity. Fluorine’s electronegativity enhances membrane permeability, while methyl groups increase hydrophobicity .

Carboxamide vs. Sulfonamide :

- The furan carboxamide in ’s compound replaces the sulfonamide, reducing acidity (pKa ~10–12 for carboxamides vs. ~1–3 for sulfonamides) and altering target selectivity .

Key Observations:

- Sulfonamide Formation : ’s use of chlorosulfonic acid for sulfonylation is a common method for introducing sulfonamide groups, though it requires careful purification .

- Cyclization Strategies : employs sodium hydroxide-mediated cyclization to form triazole-thiones, highlighting alternative routes for heterocyclic systems .

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide is a synthetic compound that belongs to the class of isoquinoline derivatives. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 424.5 g/mol. The compound features a tetrahydroisoquinoline core substituted with a benzoyl group and a sulfonamide moiety, which enhances its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including:

- Neuroprotective Effects : Compounds analogous to this sulfonamide have shown potential in protecting dopaminergic neurons from apoptosis induced by neurotoxins like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) .

- Antimicrobial Properties : Isoquinoline derivatives have been documented to possess antimicrobial activity, suggesting that this compound may also exhibit similar effects .

The biological activity of this compound is hypothesized to involve:

- Receptor Interaction : The compound likely interacts with specific receptors or enzymes in biological pathways. This interaction can modulate enzymatic activity or receptor signaling pathways.

- Cell Viability Modulation : Studies have shown that related compounds can influence cell viability in dopaminergic cell lines by either promoting survival or inducing cell death through apoptotic pathways .

Comparative Analysis of Similar Compounds

A comparative analysis highlights the unique biological activities attributed to structural variations within isoquinoline derivatives:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl) | Antimicrobial, neuroprotective | Unique furan moiety enhances activity |

| 1,2,3,4-Tetrahydroisoquinoline | Moderate antimicrobial | Lacks furan group; lower potency |

| 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline | Anticancer | Similar structure but different biological profile |

This table illustrates how the presence of specific functional groups influences the biological properties of these compounds.

Case Studies and Research Findings

Research has indicated that derivatives of tetrahydroisoquinoline can exhibit neuroprotective properties against toxins associated with neurodegenerative diseases. For instance:

- Neuroprotection Against 1BnTIQ : A study demonstrated that isoquinoline derivatives could prevent dopaminergic cell death induced by 1BnTIQ through modulation of apoptosis-related proteins .

- Antimicrobial Activity : Various isoquinoline derivatives have been tested for their antimicrobial efficacy against different bacterial strains. Results suggest that structural modifications can enhance bioactivity .

Q & A

Basic: What are the optimal synthetic routes for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the tetrahydroisoquinoline core via Pictet-Spengler cyclization, followed by benzoylation at the 2-position using benzoyl chloride under anhydrous conditions .

- Step 2 : Sulfonamide coupling via nucleophilic substitution between the tetrahydroisoquinoline amine and 2,4-difluorobenzenesulfonyl chloride. This step requires a base like triethylamine and solvents such as dichloromethane (DCM) or dimethylformamide (DMF) to stabilize intermediates .

- Optimization : One-pot synthesis techniques may reduce purification steps and improve yields (e.g., 65–75% reported for analogous compounds) .

Basic: How can spectroscopic techniques validate the structure and purity of this compound?

- NMR Spectroscopy : and NMR confirm the tetrahydroisoquinoline backbone, benzoyl group (δ ~7.5–8.0 ppm for aromatic protons), and sulfonamide protons (δ ~7.2–7.4 ppm) .

- IR Spectroscopy : Key peaks include C=O stretching (~1680 cm) for the benzoyl group and S=O asymmetric/symmetric stretches (~1360 and 1150 cm) .

- HPLC : Purity (>95%) is assessed using reverse-phase chromatography with UV detection at 254 nm .

Basic: What solvents and catalysts are effective in its synthesis?

- Solvents : Dichloromethane (DCM) for acylation steps due to its inertness, and DMF for sulfonamide coupling to enhance nucleophilicity .

- Catalysts/Reagents : Triethylamine as a base for deprotonation during sulfonamide formation. No metal catalysts are typically required for these steps .

Advanced: How can reaction yields and purity be systematically optimized?

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (e.g., 0–25°C for acylation), solvent ratios, and reaction time. For example, a central composite design (CCD) can identify optimal conditions for sulfonamide coupling .

- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or HPLC to adjust parameters dynamically .

Advanced: How can contradictions in reported biological activity data be resolved?

- Replication Studies : Standardize assays (e.g., MIC for antimicrobial activity) across labs using identical cell lines and protocols.

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., fluorobenzene vs. methoxy substituents) to isolate electronic/hydrophobic effects. For example, 2,4-difluoro substitution may enhance membrane permeability over 2,5-difluoro variants .

Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Replace the benzoyl group with acetyl or cyclopropanecarbonyl moieties to assess steric effects on target binding .

- Biological Testing : Screen analogs against panels of enzymes (e.g., carbonic anhydrase isoforms) or pathogens to identify selectivity trends. Dose-response curves (IC) and molecular docking can correlate substituent effects with activity .

Advanced: What computational methods predict target interactions and reactivity?

- Quantum Chemical Calculations : Use density functional theory (DFT) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions (e.g., sulfonamide sulfur as a hydrogen bond acceptor) .

- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., dihydrofolate reductase) to assess stability of key interactions (e.g., π-π stacking with tetrahydroisoquinoline) .

Advanced: How is enzyme inhibition studied mechanistically?

- Kinetic Assays : Perform steady-state kinetics (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). For example, varying substrate concentrations in the presence of the compound can reveal values .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .

Advanced: How can target selectivity be validated in complex biological systems?

- Competitive Binding Assays : Use fluorescent probes (e.g., dansylamide for carbonic anhydrase) to measure displacement by the compound .

- Proteome-Wide Profiling : Employ activity-based protein profiling (ABPP) to identify off-target interactions in cell lysates .

Advanced: What strategies mitigate stability issues during storage or in vivo administration?

- Stress Testing : Expose the compound to heat (40–60°C), light, and varying pH (2–9) to identify degradation pathways. For example, acidic conditions may hydrolyze the sulfonamide bond, requiring formulation in buffered solutions .

- Lyophilization : Improve shelf life by lyophilizing with excipients like trehalose to prevent aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.